molecular formula C8H13BrO2 B1650595 2-Bromo-1-(oxan-3-yl)propan-1-one CAS No. 1187468-63-8

2-Bromo-1-(oxan-3-yl)propan-1-one

Cat. No.: B1650595
CAS No.: 1187468-63-8
M. Wt: 221.09
InChI Key: VMDXSAVAQCTULN-UHFFFAOYSA-N
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Description

2-Bromo-1-(oxan-3-yl)propan-1-one is an organic compound with the molecular formula C8H13BrO2. It is characterized by the presence of a bromine atom, an oxan-3-yl group (tetrahydro-2H-pyran-3-yl), and a ketone functional group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the bromination of 1-(oxan-3-yl)propan-1-one. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-1-(oxan-3-yl)propan-1-one may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(oxan-3-yl)propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions used.

  • Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted products, depending on the nucleophile used.

Scientific Research Applications

2-Bromo-1-(oxan-3-yl)propan-1-one is utilized in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It is employed in the development of pharmaceuticals and as a precursor for drug synthesis.

  • Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-1-(oxan-3-yl)propan-1-one exerts its effects depends on the specific reaction or application. For example, in biochemical studies, the compound may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary based on the context of the research or application.

Comparison with Similar Compounds

2-Bromo-1-(oxan-3-yl)propan-1-one is similar to other brominated organic compounds, such as 2-bromo-1-(oxan-3-yl)ethan-1-one and this compound. its unique structural features, such as the presence of the oxan-3-yl group and the ketone functional group, distinguish it from these compounds. These differences can influence its reactivity and applications in various fields.

List of Similar Compounds

  • 2-Bromo-1-(oxan-3-yl)ethan-1-one

  • This compound

  • Other brominated derivatives of oxan-3-yl compounds

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Properties

IUPAC Name

2-bromo-1-(oxan-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c1-6(9)8(10)7-3-2-4-11-5-7/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDXSAVAQCTULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1CCCOC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901236853
Record name 2-Bromo-1-(tetrahydro-2H-pyran-3-yl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187468-63-8
Record name 2-Bromo-1-(tetrahydro-2H-pyran-3-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187468-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(tetrahydro-2H-pyran-3-yl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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